![molecular formula C21H21N3O3S B4445047 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4445047.png)
3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide
Vue d'ensemble
Description
3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release.
Mécanisme D'action
3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide is a selective antagonist of the P2Y1 receptor. P2Y1 receptor activation leads to the activation of phospholipase C, which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. Ca2+ binds to calmodulin, which activates myosin light chain kinase (MLCK), leading to the activation of the contractile machinery and platelet aggregation. This compound blocks the activation of the P2Y1 receptor, thus inhibiting platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit platelet aggregation in vitro and in vivo. It has also been shown to reduce thrombus formation in animal models of thrombosis. This compound has been shown to have potential therapeutic effects in cardiovascular diseases, such as stroke and myocardial infarction. In addition, this compound has been shown to have potential therapeutic effects in asthma, COPD, and other respiratory diseases. This compound has also been shown to have potential therapeutic effects in cancer, as P2Y1 receptor activation has been shown to promote tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide is a selective antagonist of the P2Y1 receptor, which makes it a useful tool for studying the role of the P2Y1 receptor in various physiological processes. However, this compound has some limitations for lab experiments. This compound has a relatively short half-life, which makes it difficult to use in long-term experiments. In addition, this compound has poor solubility in water, which makes it difficult to use in some experimental systems.
Orientations Futures
There are several future directions for the study of 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide. First, further studies are needed to determine the optimal dosage and administration route for this compound in various experimental systems. Second, further studies are needed to determine the potential therapeutic effects of this compound in various diseases, such as stroke, myocardial infarction, asthma, COPD, and cancer. Third, further studies are needed to determine the potential side effects of this compound and to develop strategies to minimize them. Fourth, further studies are needed to develop more potent and selective P2Y1 receptor antagonists for use in experimental and clinical settings.
Conclusion:
This compound is a selective antagonist of the P2Y1 receptor that has potential therapeutic effects in various diseases, including cardiovascular diseases, respiratory diseases, and cancer. This compound inhibits platelet aggregation by blocking the activation of the P2Y1 receptor. Although this compound has some limitations for lab experiments, it is a useful tool for studying the role of the P2Y1 receptor in various physiological processes. Further studies are needed to determine the optimal dosage and administration route for this compound, its potential therapeutic effects, and its potential side effects.
Applications De Recherche Scientifique
3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide has been extensively studied for its role in platelet aggregation and thrombosis. It has been shown to inhibit platelet aggregation induced by ADP, collagen, and thrombin. This compound has also been studied for its potential therapeutic use in cardiovascular diseases, such as stroke and myocardial infarction. In addition, this compound has been shown to have potential therapeutic effects in asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.
Propriétés
IUPAC Name |
3-methyl-4-[(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15-3-6-19(7-4-15)28(26,27)24-20-8-5-18(13-16(20)2)21(25)23-14-17-9-11-22-12-10-17/h3-13,24H,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVBFMFNBXCOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)NCC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4444974.png)
![N-{1-[(4-ethyl-1-piperazinyl)carbonyl]propyl}-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B4444981.png)
![5-[(3-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4444983.png)
![3-methyl-5-oxo-N-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444988.png)
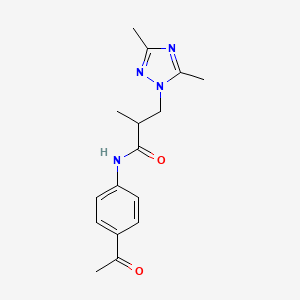
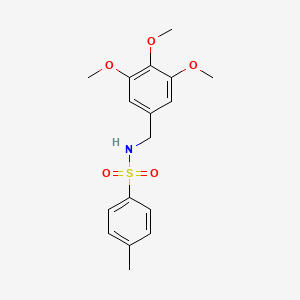
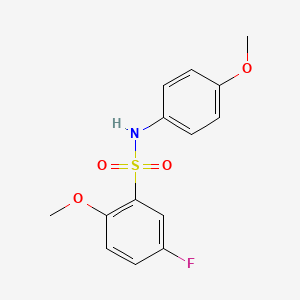
![N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4445026.png)
![3-(anilinosulfonyl)-4-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4445037.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4445039.png)
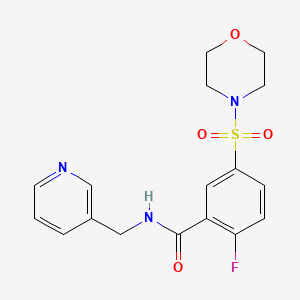
![N-allyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4445050.png)
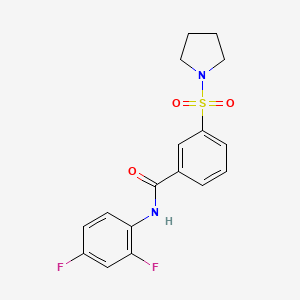
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-difluoro-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4445057.png)
